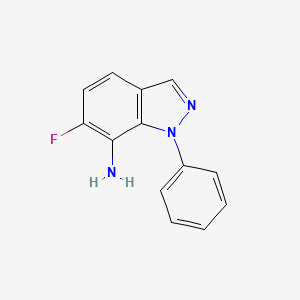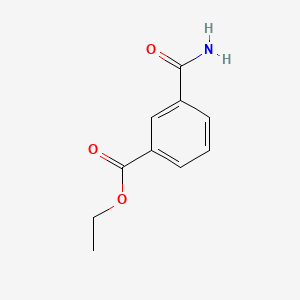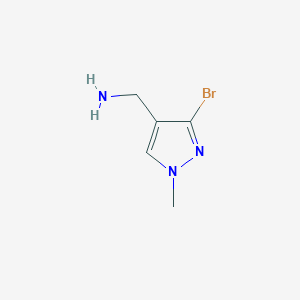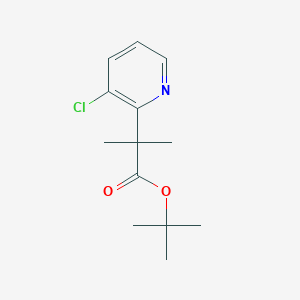
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a methylpropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate typically involves the esterification of 3-chloropyridine-2-carboxylic acid with tert-butyl 2-methylpropanoate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
化学反应分析
Types of Reactions
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of aqueous acid or base.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Production of 3-chloropyridine-2-carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学研究应用
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would vary based on the context of its use and the specific biological system being studied.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
- Tert-butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate
- Tert-butyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate
Uniqueness
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique substitution patterns and potential biological activities that may not be observed in its brominated, fluorinated, or iodinated analogs.
属性
CAS 编号 |
1355070-84-6 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,5)10-9(14)7-6-8-15-10/h6-8H,1-5H3 |
InChI 键 |
MVUISCKKGYUYAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=C(C=CC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



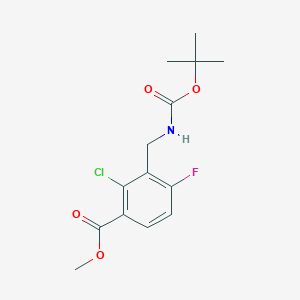

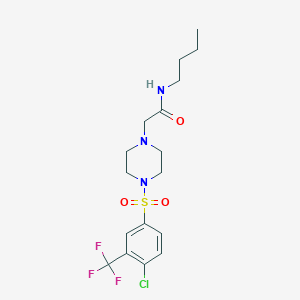

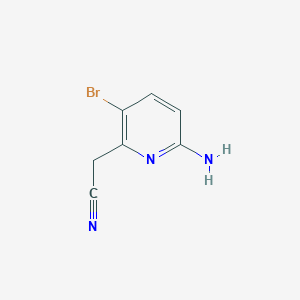
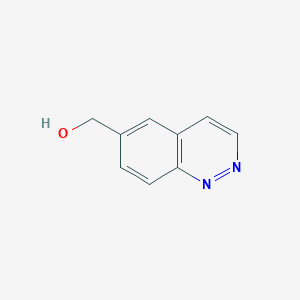
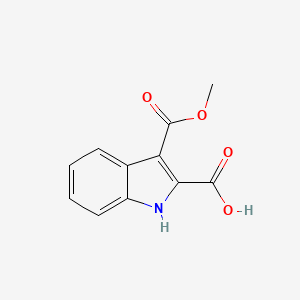
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
